
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol is a compound that features an azetidine ring, a fluorine atom, and a hydroxyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their presence in various natural products and their potential pharmacological properties . The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol, can be achieved through various methods. One efficient approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene under photochemical conditions . Another method involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods
Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The aza Paternò–Büchi reaction is particularly attractive for industrial applications due to its efficiency and direct approach .
化学反応の分析
Types of Reactions
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing heterocycles.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or other nitrogen heterocycles.
Substitution: Formation of various substituted azetidines.
科学的研究の応用
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-allylazetidin-2-one: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol is unique due to the presence of both an azetidine ring and a fluorine atom, which enhance its biological activity and metabolic stability compared to other azetidine derivatives .
特性
分子式 |
C6H12FNO2 |
|---|---|
分子量 |
149.16 g/mol |
IUPAC名 |
1-(azetidin-3-yloxy)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C6H12FNO2/c7-1-5(9)4-10-6-2-8-3-6/h5-6,8-9H,1-4H2 |
InChIキー |
BLJRECBJZVPRFX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OCC(CF)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


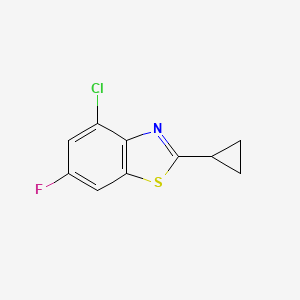
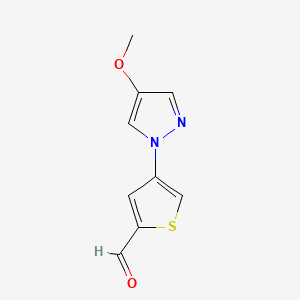
![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
amine](/img/structure/B15272182.png)
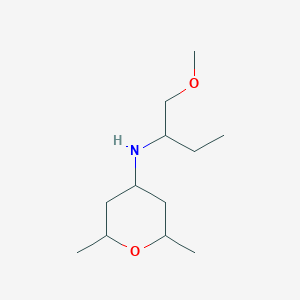
![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
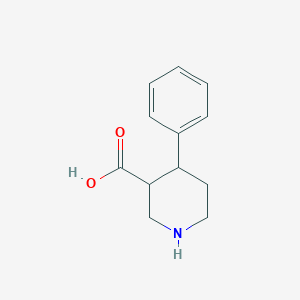
![7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272204.png)
![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)
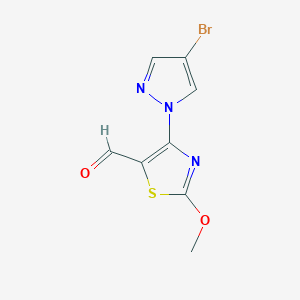
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
